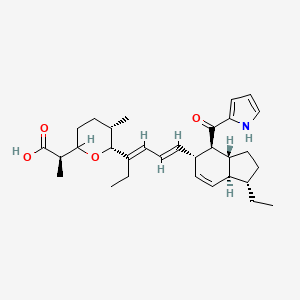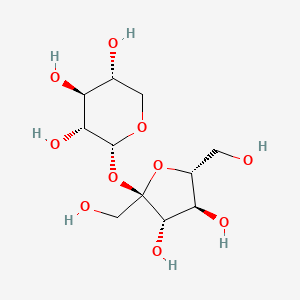
Xylosucrose
Descripción general
Descripción
Xylosucrose is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as β-D-Fructofuranosyl α-D-Xylopyranoside .
Molecular Structure Analysis
The molecular structure of Xylosucrose is represented by the formula C11H20O10 . The exact mass is 312.11 and the molecular weight is 312.27 . The SMILES representation is O[C@@H]1C@@HC@HCO[C@@H]1O[C@]2(C@@HC@HC@HCO)CO .
Physical And Chemical Properties Analysis
Xylosucrose has a molecular weight of 312.27 and a molecular formula of C11H20O10 . It has a melting point of 114°C . The exact mass is 312.11 .
Aplicaciones Científicas De Investigación
Synthesis and Applications
Beta-D-Fructofuranosyl alpha-D-xylopyranoside, or Xylosucrose, is a type of β-xylopyranoside . These molecules have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications . The preparation of β-xylopyranosides involves both chemical and enzymatic pathways .
Activators in Biosynthesis
One of the main uses of these molecules is as activators in the biosynthesis of glycosaminoglycans . Glycosaminoglycans are macromolecules with important biological functions .
Enzyme Inhibition
Xylosucrose can also be used for enzyme inhibition . Enzyme inhibitors are substances that bind to enzymes and decrease their activity.
Surfactants
Another application of Xylosucrose is its use as surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid.
Bioactivities of Fructans
Xylosucrose is a type of fructan, which are heterogeneous fructose polymers that serve as storage carbohydrates in various plants . Fructans have various physiological and therapeutic effects, which are beneficial to health, and have the ability to prevent or treat various diseases .
Use in Food, Nutraceutical, and Pharmaceutical Industries
Due to their health benefits, fructans have found wide use in the food, nutraceutical, and pharmaceutical industries .
Gene Synthesis
A chemical gene synthesis strategy was developed to obtain β-D-fructofuranosidase, a novel gene, AlFFase3, was characterized from Aspergillus luchuensis and expressed in Escherichia coli . This shows the potential of Xylosucrose in genetic engineering.
Safety and Hazards
Mecanismo De Acción
Target of Action
Beta-D-Fructofuranosyl Alpha-D-Xylopyranoside, also known as Xylosucrose, is a biochemical reagent . It is primarily targeted at the structures of proteoglycans, macromolecules with important biological functions .
Mode of Action
It is known to interact with its targets, the proteoglycans, in mammalian cells . This interaction leads to changes in the biochemical properties of these targets, affecting their function.
Biochemical Pathways
Xylosucrose is involved in the biosynthesis of glycosaminoglycans . Glycosaminoglycans are a type of polysaccharide that plays a crucial role in the structure and function of proteoglycans. The interaction of Xylosucrose with proteoglycans may affect the biosynthesis of glycosaminoglycans, leading to downstream effects on the structure and function of proteoglycans.
Result of Action
The interaction of Xylosucrose with proteoglycans may lead to changes in the structure and function of these macromolecules . These changes could potentially affect various cellular processes, including cell signaling and cell adhesion.
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2/t4-,5-,6+,7-,8-,9+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYHSZUFKNRFCT-OPNUYLJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965468 | |
| Record name | Hex-2-ulofuranosyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Fructofuranosyl alpha-D-xylopyranoside | |
CAS RN |
512-66-3 | |
| Record name | Xylosucrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-2-ulofuranosyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-3-[(4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684168.png)
![(E)-N-[(18Z)-6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(E)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1684171.png)
![Sodium 4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B1684172.png)
![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B1684173.png)

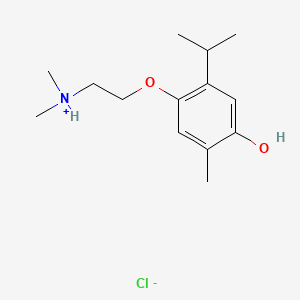
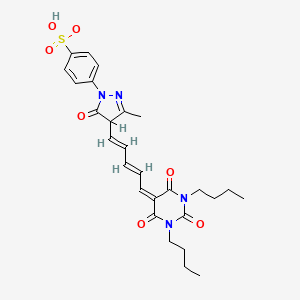
![Ethyl 4'-((methyl(3-(pyridin-4-yl)benzyl)carbamoyl)oxy)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1684178.png)
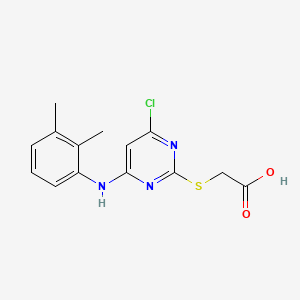
![N-[[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamoyl]benzamide](/img/structure/B1684182.png)
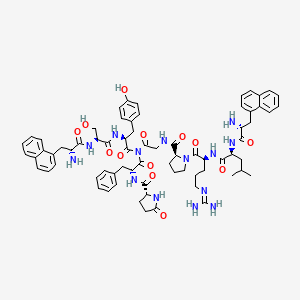

![[(2R,3R,4R)-3,4-diacetyloxy-5-(4,6-dimethyl-9-oxoimidazo[1,2-a]purin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1684186.png)
